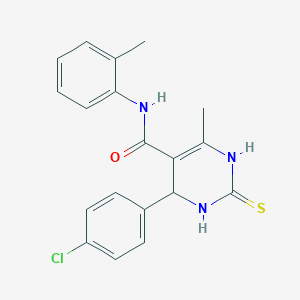
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with chlorophenyl, methylphenyl, and thioxo groups, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, solvents like dichloromethane.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-bromophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- 4-(4-fluorophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Uniqueness
4-(4-CHLOROPHENYL)-6-METHYL-N~5~-(2-METHYLPHENYL)-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for various applications compared to its bromophenyl and fluorophenyl analogs .
Eigenschaften
Molekularformel |
C19H18ClN3OS |
|---|---|
Molekulargewicht |
371.9g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-6-methyl-N-(2-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-11-5-3-4-6-15(11)22-18(24)16-12(2)21-19(25)23-17(16)13-7-9-14(20)10-8-13/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
InChI-Schlüssel |
MESUZZZRWINYFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-dichloro-4-{3-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405528.png)
![1-CHLORO-4-(4-NITROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-2,3,3A,4,5,9B-HEXAHYDRO-1H-CYCLOPENTA[C]QUINOLIN-6-YL METHYL ETHER](/img/structure/B405529.png)
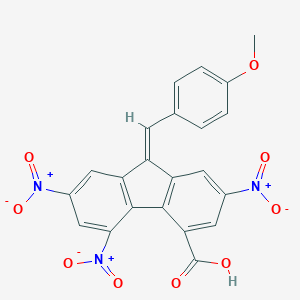
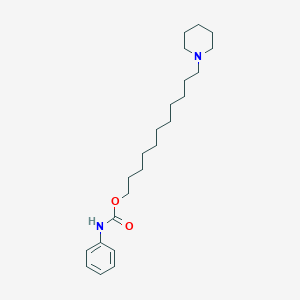
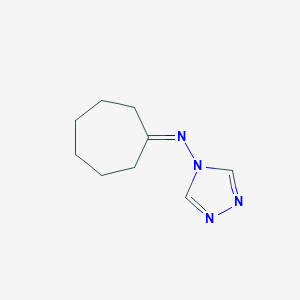
![4-(4-bromophenyl)-1,6,8-trichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B405533.png)
![1-chloro-4-(4-fluorophenyl)-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,11c-hexahydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B405534.png)
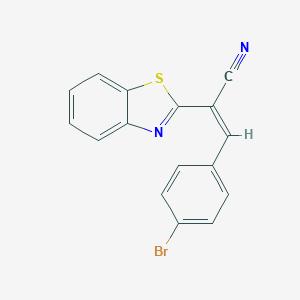
![3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,5-diphenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405539.png)
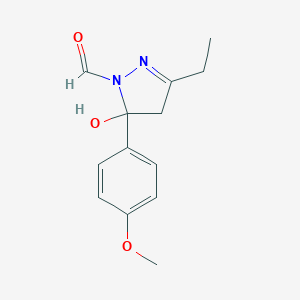
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405543.png)
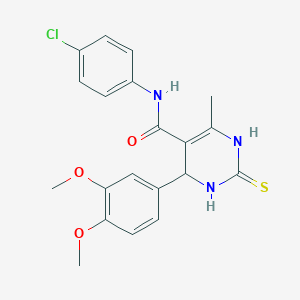
![4-[3-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B405549.png)
![1-benzyl-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405550.png)
